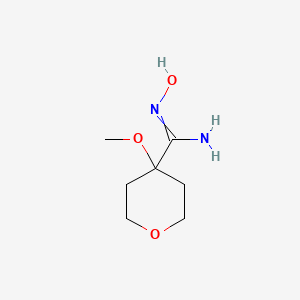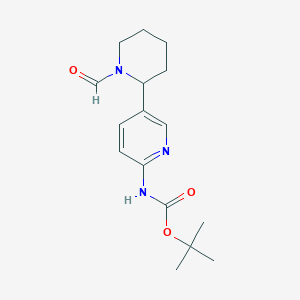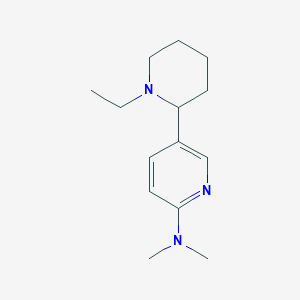![molecular formula C10H12N4O2 B11819953 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is a novel small molecule that has garnered significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves the reaction of morpholine with benzo[1,2,5]oxadiazole derivatives under specific conditions. The compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in a 0.9% NaCl solution containing gum Arabic for systemic treatment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the high-throughput screening method has been employed to identify potent and specific inhibitors, such as 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine has a wide range of scientific research applications:
Wirkmechanismus
This inhibition prevents the cleavage of amyloid precursor protein (APP) and tau proteins, thereby reducing the formation of amyloid-β plaques and neurofibrillary tangles associated with Alzheimer’s disease . The compound selectively blocks AEP via a dual active site-directed and allosteric mode of inhibition .
Vergleich Mit ähnlichen Verbindungen
- 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
- 7-(4-Morpholinyl)-2,1,3-benzoxadiazol-4-amine
- δ-Secretase inhibitor 11
- Compound 11A
Comparison: Compared to other similar compounds, 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine stands out due to its high specificity and potency as an AEP inhibitor. Its unique structure allows for effective inhibition of AEP without affecting other related cysteine proteases, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
7-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C10H12N4O2/c11-10-7-5-13-16-9(7)8(6-12-10)14-1-3-15-4-2-14/h5-6H,1-4H2,(H2,11,12) |
InChI-Schlüssel |
PGQZEXIGRKEQIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CN=C(C3=C2ON=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)

![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)

![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)

